molecular formula C7H5ClN2O4 B2490406 4-(Chloromethyl)-1,2-dinitrobenzene CAS No. 89692-62-6

4-(Chloromethyl)-1,2-dinitrobenzene

Cat. No.: B2490406
CAS No.: 89692-62-6
M. Wt: 216.58
InChI Key: VQQWPESNVPHXEM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,2-dinitrobenzene is an organic compound with the molecular formula C7H5ClN2O4 . This compound features a benzene ring substituted with both a chloromethyl group and two nitro groups in the 1 and 2 (ortho) positions. While direct literature on its applications is limited, it is a derivative of 1,2-dinitrobenzene, a class of compounds used in chemical synthesis . Related dinitrobenzene compounds, such as dinitrochlorobenzene (DNCB) and dinitrofluorobenzene (DNFB), are well-established haptens in immunological research. These haptens are used in experimental models to study T-cell-mediated hypersensitivity, allergic contact dermatitis, and non-atopic asthma . In these models, dinitrobenzene derivatives act as sensitizing agents, where they bind to proteins in the body to form neoantigens that can provoke a robust cellular immune response . Researchers have utilized such compounds to investigate mast cell-dependent pathways, tracheal hyperreactivity, and neutrophilic inflammation in the airways, providing insights into asthma pathophysiology that is not dependent on IgE antibodies . The presence of both a reactive chloromethyl group and electron-withdrawing nitro groups makes this compound a potential versatile building block for further chemical functionalization. Handle with extreme care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1,2-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQWPESNVPHXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89692-62-6
Record name 4-(chloromethyl)-1,2-dinitrobenzene
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Synthetic Methodologies and Mechanistic Aspects for 4 Chloromethyl 1,2 Dinitrobenzene

Established Synthetic Pathways to 4-(Chloromethyl)-1,2-dinitrobenzene

The traditional and most direct route to this compound involves the nitration of a chloromethylbenzene starting material.

Nitration of Chloromethylbenzene Precursors

The introduction of two nitro groups onto a benzene (B151609) ring already bearing a chloromethyl group is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. smolecule.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comyoutube.com

The synthesis generally proceeds by treating chloromethylbenzene with the nitrating mixture at controlled, low temperatures. smolecule.com After the reaction is complete, the mixture is neutralized, and the desired product is purified, often through recrystallization. smolecule.com

The directing effects of the substituents on the aromatic ring play a crucial role in determining the isomeric distribution of the products. The chloromethyl group (-CH₂Cl) is generally considered an ortho-, para-directing group, albeit a deactivating one. This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect of the chlorine atom and the weak hyperconjugation of the methyl group.

However, the presence of a nitro group, a strong deactivating and meta-directing group, significantly influences the position of subsequent nitrations. libretexts.orgyoutube.com If the starting material is 4-chloromethyl-1-nitrobenzene, the incoming second nitro group will be directed to the positions meta to the existing nitro group and ortho to the chloromethyl group.

Studies on the nitration of similar substituted benzenes provide insights into the expected regioselectivity. For instance, the nitration of toluene (B28343) (methylbenzene) yields a mixture of ortho- and para-nitrotoluene, with the ortho isomer being the major product. libretexts.orglibretexts.org The nitration of (chloromethyl)benzene has been reported to yield a product mixture of 32% ortho, 15.5% meta, and 52.5% para isomers, with a reaction rate 0.71 times that of benzene. chegg.com

Optimizing the yield of the desired this compound isomer requires careful control of reaction conditions such as temperature, reaction time, and the ratio of nitrating agents. Lower temperatures generally favor the para isomer over the ortho isomer due to steric hindrance at the ortho position. libretexts.org

Interactive Data Table: Isomer Distribution in the Nitration of (Chloromethyl)benzene
IsomerPercentage
Ortho32%
Meta15.5%
Para52.5%

Data from the nitration of (chloromethyl)benzene relative to benzene. chegg.com

The rate of nitration is influenced by the electron density of the aromatic ring. Activating groups increase the reaction rate, while deactivating groups decrease it. libretexts.org The chloromethyl group, being deactivating, slows down the nitration compared to benzene. chegg.com The introduction of the first nitro group further deactivates the ring, making the second nitration step significantly slower. libretexts.org

Kinetics studies on the nitration of benzene and its derivatives have shown that the reaction is typically second-order in sulfuric acid and first-order in nitric acid. researchgate.net For highly reactive aromatic compounds, the reaction can become zero-order, as the rate-limiting step becomes the formation of the nitronium ion. rsc.org The rate of nitration is also dependent on the concentration of nitric acid, with higher concentrations leading to increased reaction rates. researchgate.netpleiades.online

From a thermodynamic standpoint, the formation of the dinitro-substituted product is generally favored. However, the distribution of isomers is kinetically controlled, reflecting the relative activation energies for the attack of the nitronium ion at different positions on the ring. nih.gov Computational studies have been employed to model the potential energy surfaces and transition states of nitration reactions, providing insights into the factors governing regioselectivity. nih.govnih.gov

Functional Group Interconversion Strategies for Chloromethyl Introduction

An alternative approach to the synthesis of this compound involves the introduction of the chloromethyl group onto a pre-existing dinitrobenzene scaffold. This can be achieved through functional group interconversion reactions. ub.edusolubilityofthings.comvanderbilt.eduimperial.ac.uk

One common method is the chlorination of a corresponding hydroxymethyl or tolyl precursor. For instance, 4-methyl-1,2-dinitrobenzene could be subjected to free-radical chlorination to introduce the chloro substituent on the methyl group. However, controlling the degree of chlorination and avoiding ring chlorination can be challenging.

A more controlled method would be the conversion of a hydroxymethyl group to a chloromethyl group. This can be accomplished using various reagents, such as thionyl chloride (SOCl₂) or a mixture of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). vanderbilt.edu Therefore, the synthesis could start with 4-hydroxymethyl-1,2-dinitrobenzene, which would then be converted to the desired product.

Exploration of Novel Synthetic Routes and Advanced Methodologies

While traditional methods are well-established, the exploration of modern synthetic methodologies could offer more efficient and selective routes to this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.netbohrium.com While not a direct route to the target molecule itself, these methods could be employed in the synthesis of key intermediates or in the functionalization of the this compound core.

For instance, a Suzuki or Negishi coupling reaction could be used to introduce the chloromethyl group. nobelprize.org This would involve the coupling of a di-nitro-substituted arylboronic acid or organozinc reagent with a suitable chloromethyl electrophile. However, the synthesis of the required organometallic precursor could be complex.

More relevantly, palladium-catalyzed reactions could be used to further functionalize the this compound molecule. The chlorine atom of the chloromethyl group can be displaced in certain palladium-catalyzed coupling reactions. For example, a Suzuki-Miyaura coupling of o-(or m-, or p-)chloromethyl bromobenzene (B47551) with arylboronic acids has been shown to selectively couple at the C(sp²)-Br bond, leaving the C(sp³)-Cl bond intact. nih.gov This suggests that the aromatic ring of this compound could potentially undergo cross-coupling if a suitable leaving group (e.g., a bromine or triflate) were present on the ring, while preserving the chloromethyl group.

Furthermore, palladium catalysis could be employed in the synthesis of precursors. For example, palladium-catalyzed amination or cyanation reactions on a di-nitro-substituted aryl halide could introduce functionalities that are then converted to the chloromethyl group. mit.edu

Interactive Data Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron Compound + Organic HalidePd(0) complexC-C
NegishiOrganozinc Compound + Organic HalidePd(0) complexC-C
Buchwald-Hartwig AminationAmine + Organic HalidePd complex with specific ligandsC-N

This table provides a general overview of some common palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.netmit.edu

Radical-Mediated Synthetic Approaches

The introduction of a chloromethyl group onto a dinitrobenzene scaffold can be effectively achieved through radical-mediated side-chain chlorination of a suitable precursor, typically 4-methyl-1,2-dinitrobenzene. This approach leverages the relative reactivity of the benzylic protons, which are susceptible to abstraction by radical species.

The industrial production of similar compounds, such as benzyl (B1604629) chloride, often relies on the homolysis of elemental chlorine initiated by thermal or UV irradiation. mdpi.com This process involves a free-radical chain mechanism. wikipedia.orgchemguide.uk The initiation step involves the cleavage of a chlorine molecule (Cl₂) by ultraviolet (UV) light to generate two chlorine radicals (Cl•). chemguide.uk

Initiation: Cl₂ + UV light → 2 Cl•

These highly reactive chlorine radicals can then abstract a hydrogen atom from the methyl group of 4-methyl-1,2-dinitrobenzene, forming a resonance-stabilized phenylmethyl radical and hydrogen chloride (HCl). chemguide.uk

Propagation Step 1: C₇H₆N₂O₄ + Cl• → •C₇H₅N₂O₄ + HCl

The resulting phenylmethyl radical then reacts with another molecule of chlorine to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction. chemguide.uk

Propagation Step 2: •C₇H₅N₂O₄ + Cl₂ → C₇H₅ClN₂O₄ + Cl•

The reaction is terminated when two radical species combine. chemguide.uk

Termination: Cl• + Cl• → Cl₂ •C₇H₅N₂O₄ + Cl• → C₇H₅ClN₂O₄ 2 •C₇H₅N₂O₄ → Dimerized product

To avoid the use of gaseous chlorine and enhance control over the reaction, alternative radical initiators and chlorinating agents are often employed. mdpi.com For instance, N-chlorosuccinimide (NCS) can serve as a source of chlorine radicals, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). organic-chemistry.orggoogle.com The reaction conditions for such radical chlorinations are critical and must be carefully controlled to minimize the formation of over-halogenated byproducts like the corresponding dichloromethyl and trichloromethyl derivatives. mdpi.comdocbrown.info

Parameter Typical Conditions for Radical Benzylic Chlorination
Starting Material 4-Methyl-1,2-dinitrobenzene
Chlorinating Agent Cl₂, N-Chlorosuccinimide (NCS)
Initiator UV light, AIBN, Benzoyl Peroxide (BPO)
Solvent Carbon tetrachloride (CCl₄), 1,2-dichloroethane
Temperature Varies depending on initiator (e.g., reflux for AIBN)

The regioselectivity of this reaction is generally high for the benzylic position due to the stability of the resulting benzyl radical. However, the presence of two deactivating nitro groups on the aromatic ring can influence the reaction rate.

Green Chemistry Principles in the Synthesis of Substituted Dinitrobenzenes

The synthesis of substituted dinitrobenzenes, including this compound, traditionally involves nitration and halogenation reactions that can utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. researchgate.net Key principles relevant to the synthesis of substituted dinitrobenzenes include:

Prevention of Waste: Designing synthetic routes that minimize the generation of byproducts. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Use of Less Hazardous Chemical Syntheses: Employing reagents and synthetic pathways that are less toxic to human health and the environment. researchgate.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives or performing reactions under solvent-free conditions. acs.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net

In the context of dinitrobenzene synthesis, traditional nitration methods often use a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates large amounts of acidic waste. rsc.org Greener alternatives that have been explored include the use of solid acid catalysts like zeolites or clays. researchgate.net For instance, H-USY zeolite has been shown to be a promising catalyst for the chlorination of nitrobenzene (B124822) with trichloroisocyanuric acid (TCCA) under continuous flow conditions, offering good conversion and high selectivity towards monochlorinated products. researchgate.net

Photochemical methods, which utilize light to initiate reactions, can also be considered a greener approach as they can sometimes be conducted under milder conditions and may reduce the need for chemical initiators. mdpi.com The visible-light-driven α-chlorination of alkyl arenes represents a move towards more sustainable synthetic methods. mdpi.com

The table below summarizes some green chemistry considerations for the synthesis of substituted dinitrobenzenes.

Traditional Approach Green Chemistry Alternative Relevant Principle(s)
Nitration with H₂SO₄/HNO₃Use of solid acid catalysts (e.g., zeolites)Prevention of waste, Catalysis
Use of hazardous solvents (e.g., CCl₄)Use of greener solvents, solvent-free conditionsSafer solvents and auxiliaries
Stoichiometric chlorinating agentsCatalytic systems, photochemical methodsCatalysis, Energy efficiency
Generation of hazardous byproductsDesigning reactions with higher atom economyAtom economy

By integrating these principles, the synthesis of this compound and other substituted dinitrobenzenes can be made more environmentally benign and safer to perform.

Chemical Reactivity and Reaction Mechanism Investigations of 4 Chloromethyl 1,2 Dinitrobenzene

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) attached to the dinitro-substituted benzene (B151609) ring is a key site of reactivity, primarily undergoing nucleophilic substitution and radical reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

The chlorine atom in the chloromethyl group is susceptible to replacement by a variety of nucleophiles. smolecule.com This reactivity is a consequence of the carbon-chlorine bond's polarity and the stability of the potential carbocation or transition state intermediate. The presence of two electron-withdrawing nitro groups on the aromatic ring plays a crucial role in the reaction mechanism. While the primary carbon of the chloromethyl group would typically favor an SN2 mechanism, the benzylic position and the electronic effects of the nitro groups can also influence the potential for SN1 and SNAr (Nucleophilic Aromatic Substitution) pathways.

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For nucleophilic substitutions on aryl rings to occur via a stepwise mechanism, the presence of a strongly electron-withdrawing substituent, such as a nitro group, is often required. nih.gov

In the context of similar dinitro-substituted haloarenes, such as 1-chloro-2,4-dinitrobenzene (B32670), the chloride is particularly susceptible to nucleophilic substitution. wikipedia.org Gas-phase reactions of halonitrobenzenes with carbanions have been shown to form products of the SNAr-type. nih.gov The primary ionic product can vary depending on the halogen and the nucleophile. nih.gov

The rate of nucleophilic substitution reactions involving 4-(chloromethyl)-1,2-dinitrobenzene is significantly impacted by both electronic and steric factors.

Electronic Effects: The two nitro groups on the benzene ring are powerful electron-withdrawing groups. They decrease the electron density on the aromatic ring, which in turn can influence the reactivity of the benzylic chloromethyl group. This electron withdrawal stabilizes the transition state of nucleophilic attack, thereby increasing the reaction rate. For SNAr reactions, the presence of multiple electron-withdrawing groups on the ring is a key factor in the stability of the Meisenheimer complex intermediate. researchgate.net

Steric Effects: The position of the substituents on the benzene ring can create steric hindrance, which may affect the approach of the nucleophile to the reaction center. In reactions of substituted phenyl 2,4,6-trinitrophenyl ethers with anilines, increased steric hindrance has been shown to lower the reaction rate by impeding both the formation of the intermediate and subsequent proton transfer steps. rsc.org

The following table summarizes the influence of electronic and steric effects on reaction rates:

FactorEffect on Reaction RateRationale
Electronic Effects
Electron-withdrawing groups (e.g., -NO2)IncreaseStabilize the negatively charged intermediate (Meisenheimer complex) in SNAr reactions and the transition state in SN1/SN2 reactions. researchgate.net
Electron-donating groupsDecreaseDestabilize the negatively charged intermediate and transition state.
Steric Effects
Bulky substituents near the reaction siteDecreaseHinder the approach of the nucleophile to the electrophilic carbon. rsc.org
Less hindered reaction siteIncreaseAllows for easier access by the nucleophile.

This table provides a generalized summary of electronic and steric effects on nucleophilic substitution reactions.

Kinetic studies are essential for elucidating the mechanism of a reaction. For nucleophilic substitution reactions of halo- and dinitrobenzenes, the reaction order and rate constants can be determined by monitoring the change in concentration of reactants or products over time.

For instance, the reaction of 1-chloro-2,4-dinitrobenzene with various nucleophiles has been extensively studied. The reaction with hydrazine (B178648) in solvents like methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) was found to be an uncatalyzed substitution where the formation of the zwitterionic intermediate is the rate-determining step. semanticscholar.orgresearchgate.netccsenet.org In many cases, these reactions follow pseudo-first-order kinetics when the nucleophile is in large excess. semanticscholar.orgresearchgate.net The rate constants can be determined from the slope of the linear plot of ln(A∞ - At) versus time. semanticscholar.orgresearchgate.net

Kinetic investigations of the reaction between 1-chloro-2,4-dinitrobenzene and amines in reverse micelles have shown that the pseudo-first-order rate constants initially increase with the concentration of the surfactant (AOT) and then decrease. researchgate.net This behavior is explained by the distribution of the reactants between the bulk solvent and the micellar interface. researchgate.net

The rates of reaction for 1-halo-2,4-dinitrobenzenes with piperidine (B6355638) in 95% ethanol (B145695) were determined using a conductometric method, which allows for continuous monitoring of the system. uni.edu These studies revealed a halogen reactivity series of Cl > Br > I at all temperatures and concentrations used. uni.edu

The following table presents hypothetical kinetic data for a nucleophilic substitution reaction of this compound to illustrate how reaction order is determined.

ExperimentInitial [this compound] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the initial rate, indicating the reaction is first order with respect to the substrate. Changing the nucleophile concentration has no effect on the rate, suggesting a zero-order dependence on the nucleophile under these specific conditions, which might point towards an SN1-type mechanism or a scenario where the nucleophile is not involved in the rate-determining step.

Radical Reactions Initiated at the Benzylic Position

The benzylic C-H bonds and the C-Cl bond in the chloromethyl group of this compound are susceptible to homolytic cleavage, leading to the formation of carbon-centered radicals.

Carbon-centered radicals can be generated from precursors like this compound through various methods, including atom-transfer reactions. libretexts.org For instance, the radical anions of p-nitrobenzyl chloride are known to expel a chloride ion to form the corresponding carbon-centered nitrobenzyl radicals. nih.gov The rate constants for the formation of these radicals from p- and o-nitrobenzyl chloride are 1 × 10⁴ and 4 × 10³ s⁻¹, respectively. nih.gov

The generation of carbon-centered radicals can often be achieved through reactions with radical initiators or via photolysis. For example, alkyl hypochlorites can undergo photolytic decomposition to form alkoxyl radicals, which can then lead to the formation of carbon-centered radicals through hydrogen atom abstraction. researchgate.net

The detection of these transient radical species can be accomplished through various spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, or by trapping the radicals with specific radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net

Method of GenerationDescriptionExample
Atom Transfer A halogen atom is transferred from the substrate to a radical species. libretexts.orgReaction with a tin-centered radical (e.g., Bu₃Sn•). libretexts.org
Electron Transfer An electron is transferred to or from the substrate, leading to a radical ion that can then fragment. libretexts.orgReaction with transition-metal complexes like SmI₂. libretexts.org
Photolysis The substrate is irradiated with light, causing homolytic bond cleavage.Photolytic decomposition of alkyl hypochlorites. researchgate.net

This table outlines common methods for generating carbon-centered radicals.

Once generated, the benzylic radical of this compound can participate in radical chain reactions. These processes typically involve three main stages: initiation, propagation, and termination.

Initiation: The initial formation of the carbon-centered radical from the parent molecule.

Propagation: The radical reacts with another molecule to form a new product and another radical, which continues the chain. A common propagation step for carbon-centered radicals is hydrogen atom abstraction or addition to a double bond.

Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction.

The mechanisms of these radical chain processes can be investigated through kinetic studies, product analysis, and the use of radical inhibitors. Radical inhibition experiments, for instance with 1,4-dinitrobenzene (B86053) or TEMPO, can help confirm the involvement of radical intermediates in a reaction. researchgate.net

Electrophilic Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH2Cl) is susceptible to electrophilic reactions. For instance, it can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reactivity of the Dinitrobenzene Core

The dinitrobenzene core is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. This electronic effect makes the aromatic ring electron-deficient and thus a good target for nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) on the Dinitrobenzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction type for this compound. wikipedia.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The presence of two nitro groups makes the benzene ring highly susceptible to this type of reaction. wikipedia.orgpressbooks.pub

Interplay between Dinitro and Chloromethyl Substituents on SNAr Reactivity

The two nitro groups on the benzene ring are strong electron-withdrawing groups, which activate the ring for nucleophilic attack. pressbooks.pubmasterorganicchemistry.com They stabilize the negatively charged intermediate formed during the reaction through resonance. wikipedia.org The chloromethyl group also influences the reactivity, although its effect is less pronounced than that of the nitro groups. The positions of these substituents relative to each other and to the leaving group determine the regioselectivity and rate of the SNAr reaction.

Advanced Reduction Chemistry of Nitro Groups

The nitro groups of this compound can be reduced to various other functional groups, most commonly amino groups. A variety of reducing agents can be employed for this transformation, and the choice of reagent can sometimes allow for selective reduction of one nitro group over the other. wikipedia.orgcommonorganicchemistry.com Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C or Raney nickel), and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl). commonorganicchemistry.comscispace.com The specific conditions can be tailored to achieve the desired product. For instance, milder reducing agents or controlled reaction conditions might be used to obtain nitroso or hydroxylamino intermediates. The irreversible binding of reductive intermediates of some nitroaromatic compounds to proteins and DNA is a subject of study due to potential biological implications. nih.gov

Rearrangement Reactions Involving Nitro and Chloromethyl Substituents

While less common than substitution and reduction reactions, rearrangement reactions involving the nitro and chloromethyl groups can occur under specific conditions. For example, under certain acidic or thermal conditions, intramolecular rearrangements might be induced. However, specific examples of rearrangement reactions directly involving both the nitro and chloromethyl substituents of this compound are not extensively documented in readily available literature. General rearrangement reactions of nitroaromatic compounds, such as the Bamberger rearrangement of N-phenylhydroxylamines (which can be formed from nitroarenes), illustrate the potential for skeletal changes in related systems. wiley-vch.de

Intramolecular Cyclization and Annulation Reactions Facilitated by this compound

The unique structural arrangement of this compound, featuring a reactive chloromethyl group positioned ortho to a nitro group, presents significant potential for intramolecular cyclization and annulation reactions. These reactions are of considerable interest in synthetic organic chemistry for the construction of various heterocyclic scaffolds. The facilitation of such ring-closing reactions is primarily attributed to the interplay between the electrophilic chloromethyl moiety and the potential for one of the adjacent nitro groups to act as an internal nucleophile, often following a preliminary transformation.

Detailed research into the specific intramolecular reactions of this compound is not extensively documented in publicly available literature. However, by examining the well-established reactivity of analogous ortho-nitrobenzyl halides and related dinitrobenzene derivatives, we can infer the plausible reaction pathways and mechanisms. These reactions typically necessitate the in situ generation of a nucleophilic center from one of the nitro groups, which can then attack the electrophilic benzylic carbon of the chloromethyl group.

One of the most common strategies to enable such cyclizations is the partial reduction of one of the nitro groups. The resulting nitroso, hydroxylamino, or amino group is significantly more nucleophilic and can readily participate in an intramolecular nucleophilic substitution with the adjacent chloromethyl group.

Reductive Cyclization Pathways

The partial reduction of one nitro group in this compound can lead to the formation of various heterocyclic systems. The specific product is dependent on the extent of reduction and the reaction conditions employed.

Formation of Benzimidazole (B57391) N-oxides: The reduction of an ortho-nitroaniline derivative can lead to the formation of a benzimidazole N-oxide. In the case of this compound, if one nitro group is reduced to an amino group, the resulting 2-amino-1-chloromethyl-4-nitrobenzene could potentially undergo cyclization. However, a more direct analogy involves the cyclization of N-substituted-o-nitroanilines. For instance, the cyclization of N-cyanomethyl-o-nitroanilines in basic media is a known method for preparing 2-cyanobenzimidazole N-oxides rsc.org. By analogy, a derivative of this compound could potentially cyclize to a benzimidazole N-oxide derivative.

Formation of N-Hydroxyindoles: The synthesis of N-hydroxyindoles from o-nitrobenzyl compounds is a well-documented transformation. For example, the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions yields N-hydroxyindoles in high yields nih.gov. This suggests that if the chloromethyl group in this compound were to be converted into a suitable carbonyl-containing functionality, a similar reductive cyclization could be envisioned.

Formation of Cinnolines: The synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) proceeds via an intramolecular redox cyclization, where the nitro group is transformed into a reactive intermediate that participates in ring formation nih.govrsc.orgresearchgate.net. This highlights the potential of the ortho-nitrobenzyl moiety to undergo complex intramolecular transformations leading to fused heterocyclic systems.

The following table summarizes hypothetical intramolecular cyclization reactions of derivatives of this compound, based on known transformations of analogous compounds.

Starting Material DerivativeReagents and ConditionsPlausible ProductHeterocyclic System
2-Amino-1-chloromethyl-4-nitrobenzeneBaseBenzimidazole N-oxide derivativeBenzimidazole
A ketone derived from this compoundPb, transfer hydrogenationN-Hydroxyindole derivativeIndole
An alcohol derived from this compoundBase, amineCinnoline derivativeCinnoline

Interactive Data Table: Hypothetical Intramolecular Cyclizations

Derivatives, Analogs, and Structure Reactivity Relationship Sar Studies

Preparation and Characterization of Structurally Related Isomers and Analogs

The placement of functional groups on the benzene (B151609) ring and modifications to the side chain drastically alter the compound's properties and reactivity.

The position of the nitro groups relative to the chloromethyl group is a critical determinant of reactivity. While specific comparative kinetic studies for the solvolysis or substitution of 4-(chloromethyl)-1,2-dinitrobenzene and its isomers like 1-(chloromethyl)-2,4-dinitrobenzene and 1-(chloromethyl)-3,5-dinitrobenzene are not extensively detailed in available literature, the effects can be predicted based on established principles of physical organic chemistry.

The reactivity of benzyl (B1604629) chlorides is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), generally destabilize the developing positive charge in the transition state of an Sₙ1-type reaction, thus slowing it down. Conversely, they can accelerate Sₙ2 reactions by withdrawing electron density from the reaction center.

1-(Chloromethyl)-2,4-dinitrobenzene : In this isomer, the nitro groups are ortho and para to the chloromethyl group. Both positions provide strong resonance and inductive electron withdrawal. This significant withdrawal would likely retard Sₙ1 reactions but could enhance susceptibility to direct Sₙ2 attack.

1-(Chloromethyl)-3,5-dinitrobenzene : Here, the nitro groups are both meta to the chloromethyl group. sigmaaldrich.com From this position, they exert a powerful inductive electron-withdrawing effect but cannot exert a resonance effect. This still results in significant deactivation towards Sₙ1 pathways.

This compound : The subject compound has nitro groups ortho and meta to the chloromethyl group. The combined inductive and resonance effects influence its reactivity in a manner intermediate to the other two isomers.

A study on the isomers of dinitrobenzene (without the chloromethyl group) showed significant differences in biological effects, indicating that isomer positioning profoundly impacts chemical interactions. nih.gov Similarly, the reactivity of benzyl chloride derivatives is known to be highly dependent on the electronic nature of ring substituents. nih.gov

Modifying the leaving group on the benzylic carbon or altering the side chain itself provides another avenue for tuning reactivity.

Halogen Modification : The nature of the halogen in the leaving group is a key factor. For instance, in a study of related benzyl halides, benzyl bromide was found to be a more reactive alkylating agent than benzyl chloride. nih.gov This is consistent with the fact that bromide is a better leaving group than chloride. Therefore, an analog like 4-(bromomethyl)-1,2-dinitrobenzene would be expected to be more reactive in nucleophilic substitution reactions.

Side Chain Modification : Changing the side chain from a chloromethyl (-CH₂Cl) to a dichloromethyl (-CHCl₂) group, as in benzal chloride, introduces further changes. nih.gov The additional chlorine atom alters the electronic nature and steric accessibility of the carbon, generally leading to different reaction pathways and rates.

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Dinitrobenzyl Chlorides

QSRR studies aim to create mathematical models that correlate chemical structure with reactivity. chemrxiv.orgacs.org For substituted dinitrobenzyl chlorides, these relationships are often explored using linear free-energy relationships like the Hammett and Brønsted equations.

The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reaction rate of a benzylic side chain. oxfordreference.com The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). Positive values indicate electron-withdrawal, while negative values indicate electron-donation. science.gov

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

For the solvolysis of substituted benzyl chlorides, Hammett plots of log(k) versus σ can reveal mechanistic details. nih.gov A negative ρ value indicates the buildup of positive charge in the transition state (characteristic of an Sₙ1 mechanism), while a positive ρ value suggests the buildup of negative charge (seen in some Sₙ2 reactions). wikipedia.org For example, the hydrolysis of substituted benzyl chlorides in an acetone-water mixture has a ρ value of -1.875, indicating a reaction sensitive to substituents that stabilize a developing positive charge. wikipedia.org

Curved Hammett plots can signify a change in the reaction mechanism as the electronic nature of the substituent is varied. nih.gov For instance, a plot may curve upwards as substituents switch from electron-donating to electron-withdrawing, indicating a shift from a mechanism with significant carbocation character (like Sₙ1 or D_N + A_N) to one with more associative character (like Sₙ2 or A_N*D_N). nih.gov

The Brønsted equation relates the reaction rate to the acidity or basicity of the reacting species, which is particularly useful when studying reactions with a series of related nucleophiles.

Beyond Hammett parameters, a detailed analysis involves quantifying both steric and electronic effects.

Electronic Parameters : The electronic nature of substituents is primarily captured by Hammett constants (σ, σ⁺, σ⁻). For dinitrobenzyl chlorides, the strong electron-withdrawing nature of the two nitro groups results in a highly positive cumulative σ value, which drastically reduces the rate of any reaction proceeding through a carbocation intermediate.

Steric Parameters : Steric hindrance, especially from ortho substituents, can significantly affect reaction rates. While the primary compound, this compound, has one ortho nitro group, isomers like 1-(chloromethyl)-2,6-dinitrobenzene would experience much greater steric hindrance to nucleophilic attack at the benzylic carbon. These effects can be quantified using parameters like Taft's steric parameter (Eₛ).

The interplay of these parameters is summarized in the table below for a hypothetical series of dinitrobenzyl chloride isomers.

CompoundSubstituent PositionsExpected Electronic Effect on Sₙ1Expected Steric Hindrance
Benzyl chloride(Reference)NeutralLow
4-Nitrobenzyl chloride1 para-NO₂DeactivatingLow
1-(Chloromethyl)-3,5-dinitrobenzene2 meta-NO₂Strongly DeactivatingLow
This compound1 ortho-NO₂, 1 meta-NO₂Strongly DeactivatingModerate
1-(Chloromethyl)-2,4-dinitrobenzene1 ortho-NO₂, 1 para-NO₂Very Strongly DeactivatingModerate

This systematic analysis of derivatives, isomers, and analogs, quantified through SAR studies, is essential for predicting the chemical behavior of this compound and designing new molecules with tailored reactivity.

Applications in Advanced Organic Synthesis and Material Precursors

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The reactivity of the benzylic chloride in 4-(chloromethyl)-1,2-dinitrobenzene makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited in multi-step organic syntheses to introduce the 2,4-dinitrobenzyl group into a variety of molecular scaffolds.

The synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of medicinal and materials chemistry. This compound can serve as a key starting material in the construction of various nitrogen- and sulfur-containing heterocycles.

The chloromethyl group is susceptible to reaction with a wide range of nucleophiles, including amines and thiols. For instance, reaction with primary or secondary amines can lead to the formation of N-(2,4-dinitrobenzyl) amines, which can then be further manipulated to form heterocyclic rings. A general representation of this reaction is the treatment of this compound with a primary amine (R-NH2) to yield the corresponding N-substituted dinitrobenzylamine. This intermediate can then undergo intramolecular cyclization, depending on the nature of the 'R' group, to form various heterocyclic systems.

Similarly, reaction with bifunctional nucleophiles can lead to the direct formation of heterocyclic rings. For example, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazine (B8601807) derivative. The dinitro-substituted benzene (B151609) ring can also influence subsequent reactions, for example, by activating the ring for further nucleophilic aromatic substitution or by being reduced to diamino groups, which can then participate in cyclization reactions to form benzodiazepines or other related heterocycles.

A study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives demonstrated the formation of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives via an addition-elimination mechanism. smolecule.com This suggests that the dinitrophenyl moiety in this compound would similarly activate the molecule for nucleophilic attack.

Polyaromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties. This compound can be utilized in the synthesis of complex polyaromatic systems through various synthetic strategies.

One potential approach involves the coupling of the benzyl (B1604629) unit with other aromatic systems. For example, Friedel-Crafts type reactions, where the chloromethyl group acts as an electrophile, can be used to attach the dinitrobenzyl moiety to another aromatic ring, thereby building a more complex polyaromatic skeleton.

Furthermore, the benzyl group can be converted into other functional groups that are amenable to cross-coupling reactions. For instance, conversion of the chloromethyl group to a phosphonium (B103445) salt would allow for its use in Wittig-type reactions to form stilbene (B7821643) derivatives, which are precursors to various polycyclic aromatic compounds through photochemical or thermal cyclization reactions. Research on the synthesis of methylchrysenes has demonstrated the utility of photochemical cyclization of stilbenoids to form complex PAHs.

Another potential route is through radical-mediated reactions. The benzyl-chlorine bond can be homolytically cleaved to generate a dinitrobenzyl radical, which can then participate in radical addition reactions to aromatic systems, leading to the formation of new carbon-carbon bonds and the construction of polycyclic structures. Studies on the formation of PAHs from benzyl radicals have shown that recombination of benzyl radicals can lead to the formation of three-ring aromatics like phenanthrene (B1679779) and anthracene (B1667546) at high temperatures. oatext.com

Role in the Preparation of Precursors for Advanced Organic Materials

The unique electronic properties conferred by the dinitro-substituted aromatic ring make this compound an attractive precursor for the synthesis of advanced organic materials with potential applications in electronics and photonics.

This compound can be chemically modified to produce polymerizable monomers. A key strategy involves the introduction of a vinyl group to create a styrenic monomer. For instance, a Wittig reaction with a phosphorus ylide derived from formaldehyde (B43269) could introduce the necessary double bond. The resulting 4-vinyl-1,2-dinitrobenzene could then be polymerized or copolymerized to produce polymers with pendant dinitrophenyl groups.

The chloromethyl group itself can be used to initiate polymerization or to functionalize existing polymers. For example, it can react with a suitable initiator to start a cationic polymerization process. Alternatively, polymers with nucleophilic side chains can be functionalized by reacting them with this compound. This approach is analogous to the use of vinylbenzyl chloride (VBC), a highly functional monomer, in reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymeric structures. nih.govoatext.com The pendant chloromethyl groups in poly(vinylbenzyl chloride) are readily available for post-polymerization modification. nih.gov

Monomer Type Synthetic Approach from this compound Potential Polymerization Method
Styrenic MonomerWittig reaction to introduce a vinyl group.Free-radical polymerization, RAFT
Functional MonomerDirect use in certain polymerization techniques.Cationic polymerization
Post-polymerization FunctionalizationReaction with a pre-formed polymer containing nucleophilic groups.Nucleophilic substitution

The presence of two electron-withdrawing nitro groups on the benzene ring significantly influences the electronic properties of this compound, making it a potential precursor for materials with optoelectronic applications. The dinitrophenyl moiety can act as an electron-acceptor unit in donor-acceptor type chromophores, which are the fundamental components of many organic electronic materials.

By coupling this compound with electron-donating molecules, it is possible to synthesize push-pull systems with interesting photophysical properties, such as intramolecular charge transfer (ICT). These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The synthesis of nitroaromatic compounds is a key step in the production of materials for such applications.

The general strategy would involve a nucleophilic substitution reaction where an electron-rich nucleophile displaces the chloride ion, linking the donor and acceptor moieties. The resulting molecule's optoelectronic properties could be tuned by varying the nature of the donor group.

Design and Synthesis of Ligands for Coordination Chemistry

The field of coordination chemistry relies on the synthesis of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. This compound can be used as a starting material for the synthesis of ligands with specific electronic and steric properties.

The chloromethyl group can be reacted with various multidentate nucleophiles, such as polyamines or aminophenols, to create ligands capable of chelating to metal centers. The dinitrophenyl group would remain as a pendant functionality, which could influence the electronic properties of the resulting metal complex. For example, the electron-withdrawing nature of the nitro groups could modulate the redox potential of the metal center or influence the catalytic activity of the complex.

Furthermore, the nitro groups themselves can act as coordination sites in some cases, or they can be reduced to amino groups, which are excellent coordinating moieties. This provides a route to a variety of ligands with different coordination modes. The synthesis of ligands containing alkylphosphonates, for example, has been shown to be useful in coordination chemistry. While not a direct application of the target compound, this highlights the importance of functionalized organic molecules in ligand design.

Ligand Type Synthetic Strategy involving this compound Potential Application of Metal Complex
Polydentate Amine LigandReaction with a polyamine to form a dinitrobenzyl-substituted polyamine.Catalysis, magnetic materials
Schiff Base LigandConversion to an aldehyde, followed by condensation with a primary amine.Sensors, biological imaging
Phosphine (B1218219) LigandReaction with a phosphine nucleophile.Homogeneous catalysis

Theoretical and Computational Chemistry Studies of 4 Chloromethyl 1,2 Dinitrobenzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Computational methods can provide detailed insights into the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. A typical DFT study on 4-(chloromethyl)-1,2-dinitrobenzene would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a range of ground-state properties can be calculated.

Key properties that would be investigated include:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecular structure.

Electronic Energies: The total energy of the molecule, which can be used to compare its stability against isomers or related compounds.

Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the total electron density among the atoms, providing insight into which atoms are electron-rich or electron-deficient. This is crucial for predicting sites of nucleophilic or electrophilic attack.

A hypothetical data table for the ground state properties of this compound, as would be generated from a DFT calculation (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set), is presented below.

PropertyPredicted Value
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Ab Initio Molecular Orbital Studies

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results.

An ab initio study would further refine the understanding of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms.

Computational Elucidation of SNAr Pathways

The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. However, the leaving group in this molecule is a chloromethyl group, suggesting that nucleophilic substitution might also occur at the benzylic carbon (an SN2 reaction).

A computational study would model the reaction pathways for both SNAr and SN2 mechanisms with various nucleophiles. This involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate for each potential pathway.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Analyzing Intermediate Structures: Characterizing any intermediates, such as the Meisenheimer complex in an SNAr reaction.

By comparing the activation energies, a prediction can be made as to which reaction pathway is more favorable under given conditions.

Modeling of Radical Formation and Propagation

Nitroaromatic compounds can be involved in radical reactions. Computational modeling can explore the formation of radical species from this compound. This could involve the homolytic cleavage of the C-Cl bond to form a benzyl-type radical, or the reduction of the nitro groups to form radical anions. DFT and ab initio methods can be used to calculate bond dissociation energies and to model the subsequent propagation steps of a radical chain reaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound.

A theoretical investigation would typically include the prediction of:

Vibrational Spectra (Infrared and Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This aids in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as C-H stretches, NO2 symmetric and asymmetric stretches, and C-Cl stretches.

NMR Spectra (1H and 13C): Theoretical chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule.

A hypothetical table of predicted vibrational frequencies is shown below.

Vibrational ModePredicted Frequency (cm-1)
NO2 Asymmetric StretchValue
NO2 Symmetric StretchValue
C-H Aromatic StretchValue
C-Cl StretchValue

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy, primarily through Density Functional Theory (DFT) calculations, is a cornerstone for understanding the infrared (IR) and Raman spectra of molecules. These methods can predict vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectral bands to specific molecular motions.

For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. A common approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p). nih.gov Studies on related molecules like 1-chloro-2,4-dinitrobenzene (B32670) have demonstrated that this level of theory provides a good correlation between calculated and experimental spectra after applying appropriate scaling factors to the computed frequencies. nih.gov

The vibrational spectrum of this compound would be characterized by modes associated with its distinct functional groups: the dinitrobenzene core and the chloromethyl substituent.

NO₂ Vibrations: The nitro groups (NO₂) are expected to exhibit strong characteristic symmetric and asymmetric stretching vibrations. In related dinitrobenzene compounds, these are typically observed in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-Cl Vibrations: The chloromethyl group would introduce vibrations associated with the C-Cl bond. The C-Cl stretching vibration is anticipated in the range of 600-800 cm⁻¹.

CH₂ Vibrations: The methylene (B1212753) (-CH₂-) group will show symmetric and asymmetric stretching vibrations typically in the 2850-2960 cm⁻¹ region, along with bending (scissoring, rocking, wagging, and twisting) vibrations at lower frequencies.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. Ring stretching vibrations, often referred to as quadrant, semicircle, and octant stretching, typically appear in the 1400-1600 cm⁻¹ range.

A computational study on 1-chloro-2,4-dinitrobenzene using DFT (B3LYP/6-311+G**) has provided detailed assignments for its vibrational modes, which can serve as a valuable reference for predicting the spectrum of this compound. nih.gov Similarly, comparative vibrational analyses of 1,2-dinitrobenzene (B166439) have been performed, offering further insights into the vibrational characteristics of the dinitroaromatic system. nih.gov

Table 1: Predicted Vibrational Modes for this compound based on Analogous Compounds

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1600
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Chloromethyl (CH₂Cl) C-Cl Stretch 600 - 800
Chloromethyl (CH₂Cl) CH₂ Asymmetric Stretch ~2960
Chloromethyl (CH₂Cl) CH₂ Symmetric Stretch ~2850
Aromatic Ring C-H Stretch >3000

NMR Chemical Shift Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets. nih.gov

The prediction of NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The chemical shifts are then determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methylene protons of the chloromethyl group. The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing nature of the two adjacent nitro groups and the chloromethyl group. This would lead to a downfield shift of these protons, likely in the range of 7.5-8.5 ppm. The protons of the chloromethyl group would also be deshielded and are expected to appear as a singlet in the region of 4.5-5.0 ppm.

For the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will show distinct signals based on their substitution pattern. The carbons bearing the nitro groups are expected to be significantly downfield due to the strong deshielding effect. The carbon of the chloromethyl group would also appear at a characteristic chemical shift.

Modern approaches to NMR prediction also include machine learning (ML) and deep learning algorithms. nih.govnih.gov These methods are trained on large datasets of experimental NMR data and can provide highly accurate predictions of chemical shifts from a given molecular structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Estimated based on substituent effects and data from related compounds)

Atom Predicted Chemical Shift (ppm)
Aromatic Protons 7.5 - 8.5
Methylene Protons (-CH₂Cl) 4.5 - 5.0
Aromatic Carbons (C-NO₂) >145
Aromatic Carbons (unsubstituted) 120 - 140

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The primary conformational freedom in this molecule arises from the rotation of the chloromethyl group around the single bond connecting it to the benzene ring.

Computational methods can be used to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle of the C-C-C-Cl bond and calculating the energy at each step, a rotational energy profile can be generated. This would reveal the most stable conformer(s) and the energy barriers between them. The stability of different conformers is determined by a balance of steric and electronic effects. It is likely that the conformer where the C-Cl bond is oriented away from the adjacent nitro group would be sterically favored.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. nist.gov By simulating the motion of the atoms over time, MD can reveal the accessible conformations at a given temperature and the timescales of conformational changes. Such simulations would be particularly useful for understanding how the molecule might interact with other molecules or surfaces.

Prediction of Thermochemical Properties and Decomposition Enthalpies

Thermochemical properties, such as the enthalpy of formation and decomposition enthalpies, are critical for assessing the stability and potential hazards of a compound. Computational chemistry provides a means to estimate these properties, which can be challenging to measure experimentally, especially for energetic materials.

The standard enthalpy of formation can be calculated using high-level ab initio methods or DFT through atomization or isodesmic reaction schemes. These calculations require highly accurate energies for the molecule and its constituent atoms or related reference compounds.

The decomposition of nitroaromatic compounds can be a complex process involving multiple reaction pathways. nih.gov Computational studies can help to elucidate these pathways and predict the associated activation energies and reaction enthalpies. For a molecule like this compound, thermal decomposition would likely involve the cleavage of the C-NO₂ bonds and the C-Cl bond.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-Chloro-2,4-dinitrobenzene
1,2-Dinitrobenzene

Advanced Analytical Methodologies for the Characterization of 4 Chloromethyl 1,2 Dinitrobenzene and Its Derivatives

High-Resolution Mass Spectrometry and Predicted Collision Cross Section Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 4-(chloromethyl)-1,2-dinitrobenzene. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. For nitroaromatic compounds, which can be prone to fragmentation, soft ionization techniques are often employed to preserve the molecular ion. nih.gov

Electron ionization (EI) mass spectra of nitroaromatics often display a detectable molecular ion peak. nih.gov Characteristic fragmentation patterns for nitroarenes include the loss of NO2, O, and NO radicals. nih.gov Chemical ionization (CI) can also be utilized and may yield a more abundant protonated molecule, which is particularly valuable when the molecular ion in EI is weak. nih.gov

In addition to accurate mass measurements, ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the ion's size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it tumbles and collides with a buffer gas. libretexts.org Predicted CCS values, often calculated using computational methods, can be compared with experimental data to increase confidence in compound identification. uni.lu For this compound, predicted CCS values have been calculated for various adducts. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺217.00107143.9
[M+Na]⁺238.98301151.2
[M-H]⁻214.98651147.4
[M+NH₄]⁺234.02761161.0
[M+K]⁺254.95695140.8
[M+H-H₂O]⁺198.99105148.2
[M+HCOO]⁻260.99199165.8
[M+CH₃COO]⁻275.00764175.6
[M+Na-2H]⁻236.96846152.1
[M]⁺215.99324143.2
[M]⁻215.99434143.2

Note: Data sourced from computational predictions. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduustc.edu.cn

These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound. youtube.comsdsu.eduustc.edu.cn

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. nih.goveuropeanpharmaceuticalreview.comjeol.com Since different polymorphs can exhibit distinct physical properties, their characterization is crucial. In ssNMR, the chemical shifts of carbon-13 (¹³C) and other nuclei are sensitive to the local molecular environment, including conformation and intermolecular interactions within the crystal lattice. jeol.comdur.ac.uk

While solution NMR spectra of different polymorphs are identical because the crystal structure is lost upon dissolution, ssNMR spectra can clearly differentiate between them. jeol.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. rsc.org The presence of multiple, distinct peaks in the ssNMR spectrum for a given carbon atom can indicate the presence of different polymorphic forms or non-equivalent molecules in the asymmetric unit of the crystal. nih.gov Paramagnetic relaxation reagents can be utilized to shorten the long spin-lattice relaxation times often encountered in solid-state NMR, allowing for faster data acquisition without affecting the polymorphic form. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For nitroaromatic compounds, characteristic vibrational bands can be assigned to specific functional groups:

NO₂ Group Vibrations : The nitro group exhibits strong and characteristic symmetric and asymmetric stretching vibrations. These are typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). mdpi.com

C-Cl Group Vibrations : The C-Cl stretching vibration generally appears in the range of 760–505 cm⁻¹. ijsr.net

Aromatic C-H and C-C Vibrations : Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring occur in the 1400-1600 cm⁻¹ region. ijsr.net

CH₂ Group Vibrations : The chloromethyl group will have its own characteristic stretching and bending vibrations.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. researchgate.netnih.govnih.gov Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared to the experimental FT-IR and Raman spectra. nih.gov

Table 2: General Vibrational Frequency Ranges for Functional Groups in Nitroaromatic Compounds

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
NO₂Asymmetric Stretch1500 - 1570
NO₂Symmetric Stretch1300 - 1370
Aromatic C-HStretch> 3000
Aromatic C=CStretch1400 - 1600
C-ClStretch505 - 760

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-π stacking. Such detailed structural information is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material.

While a specific crystal structure for this compound was not found in the search results, the methodology remains the gold standard for solid-state structural analysis. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Intermediates

Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of any reaction intermediates or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of nitroaromatic compounds. cdc.govbenthamdirect.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. nih.govresearchgate.net For nitroaromatic compounds, reversed-phase HPLC with a C18 column and a UV detector is a common setup. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. energetic-materials.org.cn HPLC methods are sensitive, reproducible, and can be used for both qualitative and quantitative analysis. cdc.gov The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any impurities. energetic-materials.org.cn

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov When using GC for nitroaromatic analysis, various detectors can be employed, including Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS). cdc.gov The choice of detector depends on the required sensitivity and selectivity. The combination of GC with MS (GC-MS) is particularly powerful as it provides both retention time information and mass spectral data for confident peak identification. nih.gov

The purity of a sample of this compound can be determined by these chromatographic techniques by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Environmental Chemistry and Degradation Studies Chemical Mechanisms

Investigation of Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a key abiotic process that contributes to the transformation of nitroaromatic compounds in the environment. The presence of chromophoric nitro groups on the benzene (B151609) ring suggests that 4-(chloromethyl)-1,2-dinitrobenzene is susceptible to degradation upon absorption of solar radiation.

Direct photolysis of dinitrotoluenes (DNTs) in aqueous solutions has been shown to follow pseudo-first-order kinetics. nih.gov The rate of this degradation is significantly influenced by the composition of the water. For instance, the photolysis of 2,4-dinitrotoluene (B133949) is enhanced in seawater compared to deionized water, with half-lives of approximately 1 hour and 4 hours, respectively. nih.govresearchgate.net This acceleration is attributed to the presence of dissolved species like salts and humic acids which can act as photosensitizers. nih.gov

The photochemical degradation of DNTs and related compounds can proceed through several mechanisms:

Oxidation of the methyl group: For compounds like DNT, irradiation can lead to the oxidation of the methyl group, forming corresponding dinitrobenzyl alcohols, dinitrobenzaldehydes, and dinitrobenzoic acids. researchgate.netdtic.mil

Reduction of the nitro group: Photoreduction can lead to the formation of aminonitroaromatic compounds. For example, 2-amino-4-nitrobenzoic acid has been identified as a photoproduct of 2,4,6-trinitrotoluene (B92697) (TNT) in seawater. nih.gov

Ring cleavage: Prolonged irradiation can result in the cleavage of the aromatic ring, leading to the formation of smaller organic acids and eventually mineralization to CO2, H2O, and inorganic acids. dtic.mil

For this compound, the chloromethyl group introduces an additional pathway for photochemical reaction, namely the homolytic cleavage of the carbon-chlorine bond to form a benzyl (B1604629) radical, which can then undergo further reactions.

Table 1: Photodegradation Products of Related Nitroaromatic Compounds

Parent CompoundIrradiation ConditionsIdentified Degradation ProductsReference
2,4-Dinitrotoluene (2,4-DNT)UV-A light in seawater2,4-Dinitrobenzyl alcohol, 2,4-Dinitrobenzaldehyde, 2,4-Dinitrobenzoic acid researchgate.netdtic.mil
2,4,6-Trinitrotoluene (TNT)Simulated solar radiation in seawater2,4,6-Trinitrobenzaldehyde, 1,3,5-Trinitrobenzene, 2,4,6-Trinitrobenzoic acid, 2-Amino-4,6-dinitrobenzoic acid nih.gov
4-ChloronitrobenzeneUV with TiO₂4-Nitrophenol, 5-Chloro-2-nitrophenol, Chloride ions, Nitrite (B80452) ions nih.gov

Elucidation of Chemical Degradation Mechanisms in Aquatic and Soil Systems

In aquatic and soil environments, this compound can undergo chemical transformations, primarily through hydrolysis and redox reactions.

Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of 4-(hydroxymethyl)-1,2-dinitrobenzene (the corresponding dinitrobenzyl alcohol). The rate of hydrolysis of benzyl chlorides is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro groups on the ring of this compound would likely affect the stability of the benzylic carbocation intermediate. The hydrolysis of 1-chloro-2,4-dinitrobenzene (B32670) to 2,4-dinitrophenol (B41442) proceeds through an addition-elimination mechanism in the presence of a base. youtube.com A similar nucleophilic attack by water or hydroxide (B78521) ions on the benzylic carbon of this compound is a probable degradation pathway.

Redox Reactions: Nitroaromatic compounds can be chemically reduced in anoxic environments by reduced inorganic species such as Fe(II) or sulfides. This would lead to the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups, forming various aminonitro and diaminobenzyl chloride derivatives. Conversely, in oxic environments, strong oxidizing agents can lead to the transformation of the compound.

Biotransformation Pathways by Microorganisms (Focus on Chemical Transformations)

Microbial degradation is a crucial process in the environmental fate of nitroaromatic compounds. nih.gov For this compound, biotransformation can involve reactions of both the nitro groups and the chloromethyl substituent.

Reduction of Nitro Groups: A common microbial transformation of DNTs under both aerobic and anaerobic conditions is the reduction of one or both nitro groups. dtic.mil This leads to the formation of aminonitrotoluenes and diaminotoluene. dtic.mil For instance, Mucrosporium sp. has been shown to transform 2,4-dinitrotoluene into 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. nih.gov Further reactions can lead to the formation of azoxy compounds through the condensation of nitroso and hydroxylamino intermediates. nih.gov

Oxidative Degradation: Some bacteria, such as certain Pseudomonas and Burkholderia species, are capable of the complete mineralization of DNTs through an oxidative pathway. nih.govasm.org This process is initiated by a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, leading to the release of a nitrite ion. asm.org The resulting catechol derivative is then further degraded, leading to ring cleavage. nih.gov

Dechlorination: The chloromethyl group can be removed by microbial action. Reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, is a common pathway for chlorinated compounds under anaerobic conditions. Hydrolytic dechlorination, catalyzed by dehalogenase enzymes, can replace the chlorine with a hydroxyl group. Bacteria capable of degrading chlorinated nitroaromatic compounds have been isolated, demonstrating the potential for the removal of the chloro-substituent from this compound. nih.govresearchgate.net

Table 2: Microbial Transformation Products of 2,4-Dinitrotoluene

Microorganism/ConsortiumConditionsMajor Transformation ProductsReference
Mucrosporium sp.Aerobic2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, Azoxytoluenes nih.gov
Denitrifying enrichment cultureAnaerobic (denitrifying)2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene dtic.mil
Pseudomonas sp.Aerobic4-Methyl-5-nitrocatechol, Nitrite asm.org
Engineered Pseudomonas putidaAerobic4-Methyl-5-nitrocatechol, Nitrite nih.gov

Advanced Oxidation Processes for Chemical Transformation and Remediation

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade recalcitrant organic pollutants in water and soil. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization. nih.govresearchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. scispace.com The efficiency of this process can be enhanced by UV light in the photo-Fenton process. These methods have been shown to be effective in degrading nitroaromatic compounds. The degradation of DNT in aqueous solution using H₂O₂ and UV light leads to side-chain oxidation and hydroxylation of the aromatic ring, followed by ring cleavage. dtic.mil

Heterogeneous Photocatalysis: This AOP typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species. The photocatalytic degradation of 4-chloronitrobenzene using TiO₂ has been shown to result in the displacement of the chlorine and nitro groups by hydroxyl radicals, forming various phenolic intermediates, chloride ions, and nitrite ions. nih.goviwaponline.com

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or be used in combination with UV light or H₂O₂ to generate hydroxyl radicals. Ozonation is a common treatment technology for water contaminated with DNTs.

The application of AOPs to this compound is expected to lead to the oxidation of the methyl group, hydroxylation of the aromatic ring, cleavage of the C-Cl bond, and reduction/oxidation of the nitro groups, ultimately resulting in the breakdown of the molecule.

Table 3: Efficiency of Advanced Oxidation Processes for Related Compounds

ProcessTarget CompoundKey FindingsReference
Photo-Fenton (UV/H₂O₂/Fe²⁺)2,4-DinitrotolueneEffective degradation through side-chain oxidation and ring hydroxylation. dtic.mil
Photocatalysis (UV/TiO₂)4-ChloronitrobenzeneEfficient degradation with formation of phenolic intermediates, chloride, and nitrite. nih.goviwaponline.com
Zero-Valent Iron (ZVI) followed by Fentonpara-ChloronitrobenzeneSequential treatment effectively degrades the compound via initial reduction followed by oxidation. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 4-(Chloromethyl)-1,2-dinitrobenzene

This compound, a yellow crystalline solid, is a distinct organic compound with the molecular formula C₇H₅ClN₂O₄. smolecule.com Its structure is characterized by a benzene (B151609) ring substituted with a chloromethyl group and two nitro groups at the 1 and 2 positions. The primary method for its synthesis involves the nitration of chloromethylbenzene. smolecule.com

The reactivity of this compound is largely dictated by its functional groups. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for its replacement by various nucleophiles such as hydroxides, amines, and thiols. smolecule.com For instance, reaction with sodium hydroxide (B78521) can yield 4-(hydroxymethyl)-1,2-dinitrobenzene. smolecule.com Concurrently, the two nitro groups can be reduced to amino groups through the use of reducing agents like hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in an acidic medium, leading to the formation of 4-(chloromethyl)-1,2-diaminobenzene. smolecule.com

Its role as a significant intermediate in organic synthesis is well-established, serving as a building block for more complex molecules. smolecule.com It is categorized as a bulk drug intermediate, indicating its utility in the pharmaceutical industry. echemi.com The potential applications are further highlighted by its downstream products, which include 3,4-Dinitrobenzylamine, 1-(3,4-Diaminobenzyl)-1H-pyrrole, and 1-(3,4-Dinitrobenzyl)-1H-pyrrole. lookchem.com

Table 1: Chemical Identity of this compound

Identifier Value
CAS Number 89692-62-6 echemi.com
Molecular Formula C₇H₅ClN₂O₄ echemi.com
Molecular Weight 216.58 g/mol echemi.com
IUPAC Name This compound smolecule.com
InChI InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 smolecule.com
InChI Key VQQWPESNVPHXEM-UHFFFAOYSA-N smolecule.com

| SMILES | C1=CC(=C(C=C1CCl)N+[O-])N+[O-] smolecule.com |

Identification of Emerging Research Directions and Unexplored Chemical Space

While the fundamental reactivity of this compound is understood, significant areas of its chemical space remain unexplored. The current body of knowledge is largely based on its role as a synthetic intermediate, with a noticeable lack of comprehensive studies on its physicochemical properties and broader applications.

Emerging research directions should focus on:

Synthesis of Novel Heterocyclic Compounds: The presence of multiple reactive sites—the chloromethyl group and the two nitro groups—makes it an ideal precursor for the synthesis of a wide array of novel heterocyclic compounds. Research into its reactions with various di- and poly-functional nucleophiles could lead to the discovery of new molecular scaffolds with potential biological activity.

Medicinal Chemistry Applications: Its classification as a bulk drug intermediate suggests its potential in pharmaceutical synthesis. echemi.com Future studies could explore its use as a key building block for the development of new therapeutic agents. The dinitrophenyl moiety is a known structural motif in various biologically active compounds.

Detailed Spectroscopic and Analytical Characterization: There is a conspicuous absence of published experimental spectroscopic data (such as NMR, IR, and UV-Vis spectra) and chromatographic analysis for this compound. A thorough analytical characterization is crucial for its unambiguous identification and for quality control in its synthetic applications.

Exploration of its Solid-State Properties: As a crystalline solid, its crystal structure and solid-state properties have not been reported. X-ray crystallographic studies would provide valuable insights into its molecular geometry and intermolecular interactions, which could be relevant for materials science applications.

Prospects for Interdisciplinary Collaboration and Advanced Methodological Integration

The full potential of this compound can be unlocked through interdisciplinary collaboration and the integration of advanced methodologies.

Computational Chemistry: The lack of experimental data on this compound presents an opportunity for computational chemists. Quantum chemical calculations can be employed to predict its spectroscopic properties, reaction mechanisms, and electronic structure. These theoretical insights can guide future experimental work and accelerate the exploration of its chemical reactivity. For instance, predicted collision cross-section data is available, but further computational studies could provide a more complete picture of its properties. uni.lu

Materials Science: The presence of two nitro groups suggests that this compound or its derivatives could be investigated as energetic materials or as components in the synthesis of specialty polymers. Collaboration between organic chemists and materials scientists could lead to the development of new materials with tailored properties.

Chemical Biology: Given the established role of dinitrobenzene derivatives in chemical biology as probes and labeling agents, interdisciplinary research could explore the potential of this compound in this area. Its reactivity towards nucleophiles could be exploited for the targeted modification of biomolecules.

Advanced Analytical Techniques: The comprehensive characterization of this compound and its reaction products will require the application of advanced analytical techniques. This includes modern chromatographic methods for purification and analysis, as well as sophisticated spectroscopic techniques for structural elucidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1,2-dinitrobenzene, and how can isomer purity be ensured?

  • Methodological Answer : Synthesis routes often involve nitration and chloromethylation of precursor benzene derivatives. For example, describes a high-yield (90%) method for synthesizing structurally similar chloromethylated compounds via formaldehyde and xylene reactions. To minimize isomer formation (e.g., 1,3- or 1,4-substituted byproducts), precise control of reaction temperature, stoichiometry, and catalytic conditions is critical. Purification via column chromatography or recrystallization, coupled with analytical techniques like TLC (as in ), can verify purity. Polar solvents are recommended for isolating less polar isomers like 1,4-dinitrobenzene derivatives .

Q. How can the polarity and stability of this compound be experimentally determined?

  • Methodological Answer : Thin-layer chromatography (TLC) is a practical tool for assessing polarity. demonstrates that nitro-substituted isomers exhibit distinct Rf values due to differences in dipole moments. For 1,2-dinitrobenzene derivatives, higher polarity (lower Rf) arises from adjacent nitro groups creating a stronger dipole. Stability can be evaluated via thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC), with storage recommendations from (cool, dry conditions) to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : IR spectroscopy ( ) confirms functional groups (e.g., nitro stretches at ~1,200–1,550 cm⁻¹). NMR (¹H and ¹³C) resolves structural isomerism: aromatic protons adjacent to electron-withdrawing groups show downfield shifts. Mass spectrometry (HRMS) provides molecular weight validation, as seen in for related chloromethylated heterocycles. Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How do crystallographic studies inform the reactivity of this compound in host-guest systems?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. reports a co-crystal structure of a chlorodinitrobenzene derivative with 1,4-dioxane, highlighting Cl···O and π-π interactions. Such data guide solvent selection for reactions requiring steric accessibility of the chloromethyl group. Computational modeling (DFT) can predict binding energies for host-guest systems .

Q. What mechanistic insights explain the electrochemical behavior of nitroaromatic derivatives like this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) shows reduction potentials influenced by substituent positioning. notes that urea additives shift reduction potentials of dinitrobenzenes by hydrogen-bond stabilization of intermediates. For 1,2-dinitro derivatives, sequential reduction of nitro groups occurs, with the chloromethyl group altering electron density at the aromatic ring. Kinetic studies (e.g., chronoamperometry) quantify electron transfer rates .

Q. How can TLC and HPLC methods differentiate between positional isomers of chloromethyl-dinitrobenzene derivatives?

  • Methodological Answer : demonstrates TLC differentiation of 1,2- and 1,4-dinitrobenzene isomers using silica plates and nonpolar solvents (e.g., hexane:ethyl acetate). 1,2-isomers exhibit lower Rf due to higher polarity. For HPLC, reverse-phase C18 columns with acetonitrile/water gradients resolve isomers based on retention times. Mass spectrometry coupling (LC-MS) adds specificity for trace isomer detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.